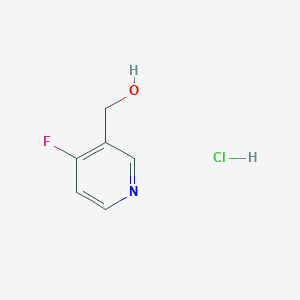
5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as AMBC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMBC belongs to the family of triazole compounds and has been synthesized using various methods.
Mécanisme D'action
5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its therapeutic effects by inhibiting various enzymes and proteins. In cancer, this compound inhibits the activity of topoisomerase I and II, which are essential for DNA replication and cell division. In Alzheimer’s disease, this compound inhibits the activity of beta-secretase, an enzyme that is responsible for the formation of amyloid-beta plaques. This compound also inhibits the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer, this compound inhibits the growth of cancer cells and induces apoptosis. In inflammation, this compound inhibits the production of pro-inflammatory cytokines. In neuroprotection, this compound inhibits the formation of amyloid-beta plaques and enhances the activity of acetylcholine, which is involved in memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its high yield, selectivity, and stability. However, this compound also has limitations, including its low solubility in water and potential toxicity at high doses.
Orientations Futures
5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has shown promising results in various scientific research studies, and there are several future directions for its research. These include the development of more potent analogs of this compound, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound can be synthesized using various methods, including the click chemistry approach. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer’s disease, and infectious diseases. This compound exerts its therapeutic effects by inhibiting various enzymes and proteins. This compound has several advantages for lab experiments, including its high yield, selectivity, and stability. However, this compound also has limitations, including its low solubility in water and potential toxicity at high doses. There are several future directions for the research of this compound, including the development of more potent analogs and the investigation of its potential therapeutic applications in other diseases.
Méthodes De Synthèse
5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction and the click chemistry approach. The Huisgen reaction involves the reaction between azides and alkynes to form triazoles. In contrast, the click chemistry approach uses copper catalysis to form triazoles from azides and alkynes. The click chemistry approach is preferred due to its high yield and selectivity.
Applications De Recherche Scientifique
5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer’s disease, and infectious diseases. This compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer’s disease, this compound has been shown to inhibit the formation of amyloid-beta plaques, which are the hallmark of the disease. This compound has also been studied for its antibacterial and antifungal properties.
Propriétés
IUPAC Name |
5-amino-N-[(4-methoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-5-3-4-6-15(13)12-24-18(20)17(22-23-24)19(25)21-11-14-7-9-16(26-2)10-8-14/h3-10H,11-12,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOXXVZBZVQBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,5-Bis(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B2467975.png)
![2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2467976.png)
![3-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2467977.png)

![ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2467979.png)

![N-(Cyanomethyl)-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2467982.png)
![1-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-prop-2-enylurea](/img/structure/B2467983.png)


![(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid](/img/structure/B2467989.png)

![3-Ethyl-7-prop-2-enoyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2467995.png)
![3-Benzyl-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2467996.png)